3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
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Overview
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, cyclopropylcarboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Attachment of the Propanoic Acid Moiety: The oxadiazole intermediate can then be reacted with a suitable propanoic acid derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of oxadiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can lead to different reactivity and biological activity compared to its phenyl or halogen-substituted counterparts .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5/h5H,1-4H2,(H,11,12) |
InChI Key |
JPXHOAIKSNPMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)CCC(=O)O |
Origin of Product |
United States |
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